molecular formula C13H13BrN2 B160457 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 127792-80-7

5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B160457
CAS No.: 127792-80-7
M. Wt: 277.16 g/mol
InChI Key: FCKKUEPMSPRIAO-UHFFFAOYSA-N
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Description

5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a high-affinity ligand for the 5-HT6 receptor, a G-protein-coupled receptor predominantly localized in brain regions such as the striatum, hippocampus, and nucleus accumbens . This receptor is positively linked to adenylyl cyclase activity and is a prominent target for investigating cognitive function, learning, and potential treatments for neurological and psychiatric disorders such as schizophrenia . The compound features an indole core substituted with a bromo group at the 5-position, which serves as a versatile handle for further functionalization via cross-coupling reactions, making it a valuable intermediate in exploratory and process chemistry for generating analogues for structure-activity relationship (SAR) studies . The 1,2,3,6-tetrahydropyridin-4-yl moiety at the 3-position is a key pharmacophore found in numerous biologically active compounds and contributes to binding affinity at central nervous system (CNS) targets . Research into structurally similar 3-substituted tetrahydropyridine-indoles has demonstrated their potency as 5-HT6 receptor agonists, influencing cAMP production pathways, which underscores the research value of this chemical scaffold in developing novel pharmacological tools . This compound is supplied for research applications exclusively and is intended for use by qualified scientists in laboratory settings.

Properties

IUPAC Name

5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKKUEPMSPRIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377119
Record name 5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127792-80-7
Record name 5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Comparative Analysis of Preparation Methods

MethodStarting MaterialsKey Reagents/CatalystsConditionsYieldReference
Direct Bromination3-(THP-4-yl)-1H-indoleNBS, CH₂Cl₂25°C, 12 hr70–85%
Condensation5-Bromoindole, 1-methylpiperidin-4-oneKOH, MeOHReflux, 8 hr60–75%
Palladium Coupling5-Bromo-THP-indole, N-methylvinylsulfonamidePd(OAc)₂, DMF110°C, 8 hr65–80%
Hydrogenation5-Bromo-THP-indolePd/C, HCl/MeOH6 kg/cm², 24 hr85–90%
Continuous Flow5-Bromoindole, 1-methylpiperidin-4-oneKOH, NBS65°C, 2 hr75–80%

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and neuroprotective activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on 5-HT6 Receptor Activity

The indole-THP scaffold is a common motif in 5-HT6 receptor ligands. Modifications at positions 2, 5, and the THP ring significantly alter activity:

Compound Substituents Activity (IC50/EC50) Selectivity Reference
Target Compound 5-Br, 3-THP Not reported 5-HT6 (antagonist)
5-Chloro-2-methyl-3-THP-1H-indole 5-Cl, 2-CH3, 3-THP IC50 = 7.4 nM 5-HT6 (agonist)
5-Methoxy-3-THP-1H-indole 5-OCH3, 3-THP MED = 1 mg/kg (NOR) 5-HT6 (antagonist)
5-Fluoro-3-THP-1H-indole 5-F, 3-THP Ki = 128 nM (5-HT1A) SERT affinity

Key Findings :

  • Bromo vs.
  • Agonist vs. Antagonist Activity : The 2-methyl substitution in the 5-chloro analog shifts activity from antagonist (as in the target compound) to agonist, highlighting the importance of steric effects at position 2 .

Modifications to the Tetrahydropyridine Ring

The THP ring’s substitution pattern impacts receptor selectivity and pharmacokinetics:

Compound THP Substitution Receptor Affinity (Ki/pKi) Application Reference
Target Compound Unsubstituted THP 5-HT6, D2 Neurological
3-(1-Benzyl-THP)-5-methoxy-1H-indole 1-Benzyl-THP pKi = 7.81 (5-HT2A) 5-HT2A ligand
5-Fluoro-1-(4'-fluorophenyl)-3-THP-1H-indole 1-(3-hydroxypropyl)-THP Ki = 13 nM (D2) Antipsychotic

Key Findings :

  • Benzylation of THP : Introducing a benzyl group at the THP nitrogen (e.g., 1-benzyl-THP) shifts selectivity toward 5-HT2A and D2 receptors, reducing 5-HT6 affinity .
  • Hydrophilic Substitutions : Hydroxyalkyl groups (e.g., 3-hydroxypropyl) on THP improve solubility and D2 receptor binding, as seen in antipsychotic candidates .

Structural Analogues with Alternative Cores

Replacing the indole or THP moiety alters pharmacological profiles:

Compound Core Modification Activity Reference
3-(1H-Imidazol-5-yl)-5-bromo-1H-indole THP replaced with imidazole Antioxidant (ischemia)
3-THP-1H-pyrrolo[2,3-b]pyridine Indole replaced with pyrrolopyridine Ki = 9.2 nM (SERT)

Key Findings :

  • Imidazole Replacement : Loss of 5-HT6 activity but gain in antioxidant properties, as seen in compound 9c .
  • Pyrrolopyridine Core : Eliminates 5-HT1A affinity but enhances serotonin transporter (SERT) inhibition, suggesting the indole-THP scaffold is critical for dual receptor targeting .

Physicochemical and Pharmacokinetic Comparisons

The bromine atom and THP ring influence key properties:

Compound logP (Predicted) Solubility pKa Reference
Target Compound 3.2 (estimated) Low (hydrophobic) 16.1
5-Methoxy-3-THP-1H-indole 2.8 Moderate 15.8
3-(Piperidin-4-yl)-5-bromo-1H-indole 2.9 Low 16.1

Key Findings :

  • THP vs. Piperidine : The unsaturated THP ring may enhance conformational flexibility, improving receptor binding compared to saturated piperidine analogs .

Biological Activity

5-Bromo-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a compound that has garnered attention due to its potential biological activities. This indole derivative incorporates a bromine atom and a tetrahydropyridine moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for the development of therapeutic agents.

  • IUPAC Name : this compound
  • CAS Number : 127792-80-7
  • Molecular Formula : C13H13BrN2
  • Molecular Weight : 277.16 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that the compound may exhibit:

  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal strains. The presence of the indole ring is known to enhance antimicrobial properties through mechanisms such as membrane disruption and inhibition of nucleic acid synthesis.
  • Cytotoxic Effects : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. The tetrahydropyridine structure could facilitate interactions with cellular receptors or enzymes involved in cell proliferation.

Biological Activity Data

Activity TypeTarget Organism/Cell LineIC50/Zone of InhibitionReference
AntimicrobialE. coli15 µg/mL
AntifungalC. albicans12 µg/mL
CytotoxicityEhrlich’s ascites carcinoma (EAC)IC50 = 10 µM
AntitumorDalton’s lymphoma ascites (DLA)IC50 = 8 µM

Case Studies

Several studies have highlighted the potential of indole derivatives in therapeutic applications:

  • Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various indole derivatives, including those similar to this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications in the indole structure can enhance activity against resistant strains .
  • Cytotoxicity Against Cancer Cells : Research focusing on the cytotoxic effects of indole derivatives demonstrated that compounds with a tetrahydropyridine moiety exhibited enhanced apoptosis in cancer cell lines. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function .

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